molecular formula C28H30N4O6S B2848301 KI696 isomer

KI696 isomer

Cat. No.: B2848301
M. Wt: 550.6 g/mol
InChI Key: ZDNGJXBUEQNFBQ-XMSQKQJNSA-N
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Description

KI696 isomer is a high-affinity probe that disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2). This compound is known for its potent and selective inhibition of the KEAP1/NRF2 interaction, which plays a crucial role in cellular defense mechanisms against oxidative stress .

Preparation Methods

The synthesis of KI696 isomer involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

KI696 isomer undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

KI696 isomer has a wide range of scientific research applications, including:

Mechanism of Action

KI696 isomer exerts its effects by binding to the Kelch domain of KEAP1, thereby preventing the interaction between KEAP1 and NRF2. This inhibition leads to the stabilization and nuclear translocation of NRF2, which subsequently activates the transcription of antioxidant response element (ARE)-dependent genes. These genes play a crucial role in cellular defense against oxidative stress and inflammation .

Comparison with Similar Compounds

KI696 isomer is unique in its high affinity and selectivity for the KEAP1/NRF2 interaction. Similar compounds include:

This compound stands out due to its specific targeting of the KEAP1 Kelch domain and its high affinity, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

The KI696 isomer, a less active variant of the compound KI696, has garnered attention for its role in modulating the KEAP1-NRF2 signaling pathway, which is critical in cellular responses to oxidative stress. This article delves into the biological activities of the this compound, highlighting its mechanisms of action, research findings, and potential applications.

  • Molecular Formula : C₃₈H₃₀N₄O₆S
  • Molecular Weight : 550.63 g/mol
  • CAS Number : 1799974-69-8

The primary mechanism through which the this compound exerts its biological effects is by disrupting the interaction between KEAP1 (Kelch-like ECH-associated protein 1) and NRF2 (nuclear factor erythroid 2-related factor 2). This disruption leads to the stabilization and subsequent nuclear translocation of NRF2, allowing it to activate various cytoprotective genes.

Key Findings:

  • Affinity : KI696 shows a high affinity for the KEAP1 Kelch domain with an inhibition constant (Kd) of approximately 1.3 nM, indicating strong binding capabilities that facilitate its action on NRF2 .
  • Gene Activation : In vitro studies demonstrate that KI696 induces the expression of NRF2-dependent genes such as NQO1 and GCLM in normal human bronchial epithelial cells .

Biological Activity in Vivo

Research indicates that the this compound can positively influence oxidative stress responses in vivo. For example:

  • Gene Expression : Administration of KI696 results in dose-dependent expression of several protective genes, including Nqo1 and Ho-1, with effective concentrations ranging from 25.7 to 44.1 µmol/kg .
  • Pulmonary Protection : In animal models, KI696 has been shown to mitigate ozone-induced pulmonary inflammation and restore depleted levels of glutathione (GSH) in the lungs .

Comparative Activity Table

CompoundAffinity (Kd)EC50 (µmol/kg)Key Effects
This compound1.3 nM44.0 (Nqo1)Induces NRF2 nuclear translocation
25.7 (Ho-1)Attenuates pulmonary inflammation
33.8 (Txnrd1)Restores lung GSH levels
28.4 (Gclc)Activates cytoprotective gene expression

Study on Antioxidant Response

A study explored the effects of various compounds on KEAP1-NRF2 signaling, where KI696 was highlighted as a potent modulator capable of enhancing antioxidant responses under oxidative stress conditions. The results indicated that treatment with KI696 led to significant reductions in markers of oxidative damage in cellular models .

PROTAC Development

Research efforts have also focused on utilizing KI696 as a recruitment handle for targeted protein degradation (TPD). By linking it to E3 ligase ligands, researchers aimed to develop bifunctional molecules that could effectively degrade specific proteins while simultaneously activating NRF2 pathways . This approach has potential implications for cancer therapy by targeting oncogenic proteins while enhancing cellular defenses against oxidative stress.

Properties

IUPAC Name

(3R)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6S/c1-17-9-10-19(22(14-27(33)34)20-12-23-28(25(13-20)37-4)31(3)30-29-23)11-21(17)16-32-15-18(2)38-24-7-5-6-8-26(24)39(32,35)36/h5-13,18,22H,14-16H2,1-4H3,(H,33,34)/t18-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNGJXBUEQNFBQ-XMSQKQJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)C(CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)[C@@H](CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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